Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a catalyst such as zinc chloride or p-toluenesulfonic acid.
Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group using ethanol and a dehydrating agent like sulfuric acid.
Bromination and fluorination: The final step includes the selective bromination and fluorination of the phenyl ring using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation and reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Coupling reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological research: It is used as a probe to study enzyme inhibition and receptor binding in biochemical assays.
Chemical biology: The compound is employed in the design of chemical probes to investigate cellular pathways and molecular mechanisms.
Industrial applications: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Ethyl 2-(4-bromo-2-chlorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Ethyl 2-(4-bromo-2-methylphenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which enhances its reactivity and biological activity. This dual substitution pattern provides a balance between lipophilicity and electronic effects, making it a versatile compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c1-3-11-8-15(17(23)24-4-2)20-16-9-14(21-22(11)16)12-6-5-10(18)7-13(12)19/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPEUZCPXJTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC(=NN12)C3=C(C=C(C=C3)Br)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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